

Hydrolytic Stability of Butyl(chloro)tin Dihydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Butyl(chloro)tin dihydrate	
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This technical guide provides a comprehensive overview of the hydrolytic stability of **butyl(chloro)tin dihydrate**, a compound of interest in various chemical and pharmaceutical applications. Understanding the behavior of this organotin compound in aqueous environments is critical for assessing its environmental fate, toxicological profile, and application-specific performance. This document summarizes key quantitative data, outlines experimental methodologies for stability assessment, and visualizes the degradation pathways.

Executive Summary

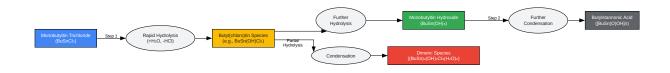
Butyl(chloro)tin dihydrate, often derived from the hydrolysis of monobutyltin trichloride (MBTC), exhibits complex behavior in aqueous solutions. The hydrolysis of the tin-chloride bonds is a rapid process, occurring within minutes, leading to the formation of various hydroxylated and oxo-bridged species. While the chloro ligands are labile, the core monobutyltin (MBT) cation (BuSn³+) is remarkably stable across a range of pH values, with a degradation half-life exceeding one year under ambient conditions. The initial hydrolysis products can undergo further condensation and polymerization reactions, ultimately forming insoluble butylstannonic acid. The stability and speciation of these compounds are influenced by factors such as pH, concentration, and the presence of other coordinating ions.

Hydrolytic Degradation Pathway



The hydrolysis of monobutyltin trichloride (MBTC), the precursor to **butyl(chloro)tin dihydrate**, is not a simple one-step reaction but a cascade of events. The process begins with the rapid substitution of chloride ions by water molecules or hydroxide ions, followed by condensation reactions. Theoretical studies, such as those employing Density Functional Theory (DFT), have elucidated a multi-step process involving the formation of various intermediates.[1][2][3][4]

The initial hydrolysis is a rapid process where the chloride ligands are displaced by hydroxyl groups.[5] This is followed by condensation reactions that can lead to the formation of dimeric and eventually polymeric structures.[2]



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Figure 1: Hydrolysis and Condensation Pathway of Monobutyltin Trichloride.

Quantitative Stability Data

While the initial hydrolysis of the chloro ligands is rapid, the resulting monobutyltin (MBT) moiety demonstrates significant stability. The primary degradation pathway for the organotin compound itself is the cleavage of the carbon-tin bond, which is a much slower process.



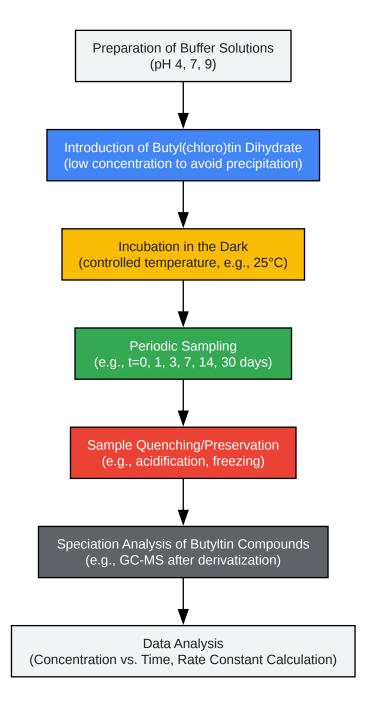
Parameter	рН	Temperature (°C)	Half-life (t½)	Reference
Hydrolytic Stability of Monobutyltin (MBT) Moiety	4	25	> 1 year	[5]
7	25	> 1 year	[5]	_
9	25	> 1 year	[5]	

Table 1: Hydrolytic Stability of the Monobutyltin Moiety.

Experimental Protocols for Stability Assessment

A standardized protocol, such as the OECD Guideline 111 for "Hydrolysis as a Function of pH," can be adapted to study the hydrolytic stability of **butyl(chloro)tin dihydrate**.[6] The following outlines a general experimental workflow.





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Figure 2: Experimental Workflow for Hydrolytic Stability Testing.

Detailed Methodology

Objective: To determine the rate of hydrolytic degradation of the monobutyltin moiety at different pH values.

1. Materials and Reagents:



- Butyl(chloro)tin dihydrate or Monobutyltin trichloride
- Sterile, buffered aqueous solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
- Reagents for derivatization (e.g., sodium tetraethylborate).
- High-purity solvents for extraction (e.g., hexane, toluene).
- Internal standards for quantification (e.g., other organotin compounds not present in the sample).

2. Procedure:

- Preparation of Test Solutions: Prepare sterile buffer solutions at the target pH values.
- Dosing: Add a small, known amount of the test substance to each buffer solution. The
 concentration should be kept low to ensure it remains below the solubility limit of the
 hydrolysis products.
- Incubation: Store the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation if necessary) to prevent photochemical degradation.
- Sampling: At predetermined time intervals, withdraw aliquots from each test solution.
- Sample Preparation for Analysis:
 - Extraction: Extract the organotin species from the aqueous sample using an organic solvent.
 - Derivatization: Convert the polar butyltin species into more volatile and thermally stable derivatives suitable for gas chromatography. This is a critical step and commonly involves ethylation or pentylation.
- Instrumental Analysis:
 - Analyze the derivatized extracts using Gas Chromatography coupled with a sensitive detector, such as a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (FPD).



- [5] This allows for the separation and quantification of monobutyltin and any potential degradation products like dibutyltin or tributyltin (if impurities are present).
- Data Analysis:
 - Plot the concentration of the monobutyltin moiety as a function of time for each pH.
 - Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Conclusion

The term "hydrolytic stability" when applied to **butyl(chloro)tin dihydrate** requires careful definition. The tin-chloride bonds are highly susceptible to rapid hydrolysis, a key feature of the compound's reactivity. In contrast, the resulting monobutyltin cation is hydrolytically robust under a range of environmental conditions. For professionals in drug development and other scientific fields, this means that while the initial form of the compound will change rapidly in an aqueous medium, the core BuSn³+ moiety will persist. Future research should focus on elucidating the precise kinetics of the initial rapid hydrolysis and the subsequent condensation reactions under various conditions to fully characterize the behavior of this compound in aqueous systems.

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